Tricalcium;dihydroxy(oxo)silane;diborate

Description

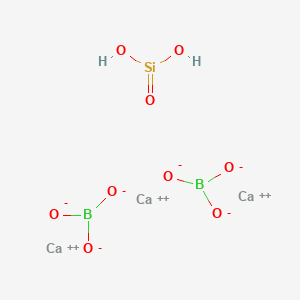

Tricalcium; dihydroxy(oxo)silane; diborate is a composite material comprising three distinct components:

- Tricalcium: Likely a calcium-rich phase, analogous to tricalcium silicate (Ca₃SiO₅), a key hydraulic compound in cementitious systems .

- Dihydroxy(oxo)silane: A silicon-based molecule with hydroxyl (-OH) and oxo (=O) groups, structurally distinct from simpler silanes like dihydroxy(dimethyl)silane .

- Diborate: A boron-oxygen anion (B₂O₅⁴⁻) or ester, similar to calcium diborate (CaB₂O₄) or trihexylene glycol biborate (C₁₈H₃₆B₂O₆) .

However, direct references to the exact compound are absent in the literature; thus, comparisons are drawn from analogous structures.

Properties

Molecular Formula |

B2Ca3H2O9Si |

|---|---|

Molecular Weight |

316.0 g/mol |

IUPAC Name |

tricalcium;dihydroxy(oxo)silane;diborate |

InChI |

InChI=1S/2BO3.3Ca.H2O3Si/c2*2-1(3)4;;;;1-4(2)3/h;;;;;1-2H/q2*-3;3*+2; |

InChI Key |

DFKRXBYOAKEYLC-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].O[Si](=O)O.[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium borate silicate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the composition and properties of the resulting material . Another method involves the high-temperature reaction of calcium oxide, boron oxide, and silicon dioxide, which results in the formation of calcium borate silicate crystals .

Industrial Production Methods: In industrial settings, calcium borate silicate is often produced by melting a mixture of calcium carbonate, boric acid, and silica at high temperatures. This process ensures the formation of a homogeneous compound with consistent properties. The resulting material is then cooled and ground into a fine powder for various applications .

Chemical Reactions Analysis

Types of Reactions: Calcium borate silicate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.

Common Reagents and Conditions: Common reagents used in reactions with calcium borate silicate include strong acids and bases, which can alter its structure and properties. For example, reacting it with hydrochloric acid can lead to the formation of calcium chloride and boric acid .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce boron trioxide and calcium silicate, while reduction reactions could yield elemental boron and calcium oxide .

Scientific Research Applications

Calcium borate silicate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which calcium borate silicate exerts its effects involves several molecular targets and pathways:

Molecular Targets: It interacts with calcium and boron receptors in biological systems, influencing cellular processes such as bone mineralization and antimicrobial activity.

Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Functional Insights

Reactivity :

Structural Effects :

Performance :

- Tricalcium silicate outperforms formocresol in dental pulpotomies (97.3% vs. 91.4% success) due to biocompatibility and hydraulic sealing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.